2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
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Overview
Description
2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological processes, leading to antimicrobial, antifungal, and anticancer effects. The compound may also interfere with DNA replication and repair mechanisms, contributing to its cytotoxic properties .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-thiadiazol-2-amine: A precursor in the synthesis of 2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide: A structurally related compound with potential antimicrobial properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-methylpropyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H15N3O2S/c1-9(2)8-18-13(17)14-12-16-15-11(19-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17) |
InChI Key |
MLYYBAIPSNQZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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